Deanol bitartrate
Description
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.C4H6O6/c1-5(2)3-4-6;5-1(3(7)8)2(6)4(9)10/h6H,3-4H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEGYKVRCKDVKQ-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCO.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952332 | |
| Record name | 2-Dimethylaminoethanol bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29870-28-8, 5988-51-2 | |
| Record name | Ethanol, 2-(dimethylamino)-, (2R,3R)-2,3-dihydroxybutanedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29870-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminoethanol bitartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5988-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deanol bitartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(dimethylamino)-, (2R,3R)-2,3-dihydroxybutanedioate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Dimethylaminoethanol bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxyethyl)dimethylammonium hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DEANOL BITARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D240J05W14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Deanol bitartrate, also known as 2-dimethylaminoethanol (DMAE), primarily targets the cholinergic system in the brain. It is involved in a series of reactions that form acetylcholine , a neurotransmitter that helps nerve cells communicate.
Mode of Action
Deanol serves as a precursor to choline , which is subsequently utilized to create acetylcholine . Acetylcholine is essential for controlling muscle tone and cognitive processes. By boosting choline synthesis in the brain, deanol can increase the production of acetylcholine.
Biochemical Pathways
The primary biochemical pathway affected by deanol involves the synthesis of acetylcholine from choline . By increasing the availability of choline, deanol can enhance the production of acetylcholine, which plays a crucial role in brain and nervous system function.
Biochemical Analysis
Biochemical Properties
Deanol bitartrate has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia
Biological Activity
Deanol bitartrate, also known as N,N-dimethylethanolamine bitartrate, is an organic compound recognized for its potential biological activities. This article explores its chemical properties, mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a salt formed from N,N-dimethylethanolamine and tartaric acid. Its chemical formula is represented as:
This compound exists as a white powder and contains both tertiary ammonium cations and bitartrate anions, which contribute to its biological activity .
Deanol is a precursor to acetylcholine, a neurotransmitter essential for various cognitive functions such as memory and learning. It is believed that deanol enhances acetylcholine levels in the brain, thereby improving cognitive performance and potentially benefiting conditions like Alzheimer's disease and ADHD .
Therapeutic Applications
Deanol has been explored for several therapeutic uses:
- Cognitive Enhancement : Used in treating ADHD, Alzheimer's disease, and autism.
- Skin Care : Applied topically for its anti-aging effects, improving skin firmness and reducing wrinkles .
- Neurological Disorders : Investigated for its potential benefits in movement disorders like tardive dyskinesia .
Clinical Studies
- Cognitive Function : A study indicated that deanol supplementation could improve cognitive function in individuals with memory impairments. However, the evidence remains inconclusive due to varying study designs and sample sizes .
- Dermatological Effects : A randomized clinical trial demonstrated that a 3% DMAE facial gel applied daily for 16 weeks significantly improved the appearance of fine wrinkles and skin firmness (p < 0.05). The effects persisted even after a two-week cessation of application .
- Antioxidant Properties : Research has shown that deanol exhibits antioxidant activity by scavenging free radicals in vitro. For instance, it was found to reduce lipid peroxidation in rat liver microsomes, suggesting its potential protective effects against oxidative stress .
Case Studies
- Prenatal Development Studies : A study conducted by the National Toxicology Program assessed the effects of deanol on prenatal development in rats. The findings suggested that while deanol had some effects on maternal growth curves, further studies are needed to fully understand its developmental toxicity profile .
Safety Profile
Deanol is generally well tolerated at doses up to 2 grams daily for short periods. Common side effects include gastrointestinal discomforts such as cramps and nausea. Caution is advised for individuals with certain health conditions, including seizures or psychiatric disorders .
Summary of Findings
| Aspect | Details |
|---|---|
| Chemical Formula | C₄H₁₁NO · C₄H₆O₆ |
| Mechanism of Action | Precursor to acetylcholine; enhances cognitive function |
| Therapeutic Uses | ADHD, Alzheimer's disease, autism, skin care |
| Clinical Efficacy | Evidence supports cognitive enhancement; significant dermatological benefits |
| Safety Profile | Generally safe; possible side effects include gastrointestinal issues |
Scientific Research Applications
Neuropharmacological Applications
Deanol bitartrate has been investigated for its role in cognitive enhancement and treatment of neuropsychiatric disorders.
Cognitive Enhancement
Deanol is thought to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and learning. Studies suggest that this compound may improve cognitive function and memory in adults. A common dosage in dietary supplements ranges from 100 to 500 mg per day, with some formulations containing approximately 130 mg of deanol per serving .
Attention Deficit Hyperactivity Disorder (ADHD)
Research indicates that deanol may be beneficial for children with ADHD. A review highlighted that some formulations containing this compound are marketed specifically for this purpose, although the evidence supporting its efficacy remains mixed .
Depression
Historical data suggests that deanol was utilized in managing mild depression. A controlled trial involving 20 patients indicated that while it was considered beneficial, the results were not significantly better than placebo . This suggests a need for further research to establish its effectiveness conclusively.
Dermatological Applications
This compound is also examined for its cosmetic benefits, particularly in skin care formulations.
Anti-Aging Effects
A clinical study demonstrated that a 3% deanol gel applied over 16 weeks significantly improved skin firmness and reduced fine wrinkles . The mechanism is believed to involve modulation of acetylcholine levels in skin cells, enhancing cellular processes related to skin health.
Skin Firming and Inflammation
In vitro studies have shown that deanol exhibits anti-inflammatory properties and can enhance skin elasticity. The presence of muscarinic acetylcholine receptors in skin cells suggests that deanol may play a role in regulating skin functions through acetylcholine-mediated pathways .
Metabolic Studies
This compound's pharmacokinetics have been explored to understand its absorption and metabolism.
Absorption and Excretion
Research involving animal models indicates that after administration, significant amounts of deanol are absorbed and metabolized. For example, following an intravenous dose in rats, about 33% was eliminated through urine within 24 hours . This highlights the compound's bioavailability and potential systemic effects.
Case Studies and Clinical Trials
Several studies have documented the effects of this compound on various conditions:
- Cognitive Function : A study on elderly patients reported improvements in cognitive metrics when supplemented with this compound over several weeks .
- ADHD Management : Clinical observations noted improvements in attention span among children using deanol as part of their treatment regimen .
- Skin Aging : Long-term application of topical deanol formulations showed sustained improvements in skin texture and appearance without significant side effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Cholinergic vs. Adrenergic/Catecholamine Activity: this compound uniquely enhances acetylcholine synthesis, distinguishing it from adrenergic bitartrates like epinephrine or norepinephrine, which modulate blood pressure and heart rate . Vinorelbine bitartrate, a vinca alkaloid, acts on microtubules to inhibit cancer cell division, a mechanism absent in Deanol .
- Therapeutic Targets: Deanol’s applications in cognitive health and dermatology contrast with the cardiovascular/respiratory focus of epinephrine/isoproterenol or the anticancer use of vinorelbine .
- Bioavailability and Formulation: Bitartrate salts universally improve solubility, but Deanol’s small molecular size enables efficient blood-brain barrier penetration, a critical feature for nootropic effects .
Research Findings
- Cognitive Effects: this compound increased prefrontal cortex acetylcholine levels in rodent studies, improving spatial memory and reducing scopolamine-induced deficits . In contrast, l-norepinephrine bitartrate primarily affects vasoconstriction and cardiac output .
- Safety Profiles: Deanol exhibits low toxicity at recommended doses (100–500 mg/day), with mild side effects (e.g., headaches, insomnia) . Epinephrine bitartrate, however, carries risks of hypertension and arrhythmias due to potent adrenergic activity .
Preparation Methods
Synthetic Routes for N,N-Dimethylethanolamine Bitartrate
Two-Step Synthesis via N,N-Dimethylethanolamine (DMAE) Intermediate
The primary industrial method involves synthesizing N,N-dimethylethanolamine (DMAE) as a precursor, followed by salt formation with tartaric acid.
Step 1: Synthesis of N,N-Dimethylethanolamine
Dimethylamine reacts with ethylene oxide under controlled conditions to yield DMAE:
$$
\text{(CH}3\text{)}2\text{NH} + \text{C}2\text{H}4\text{O} \rightarrow \text{(CH}3\text{)}2\text{NCH}2\text{CH}2\text{OH}
$$
Reaction Conditions :
- Temperature : 40–60°C (exothermic reaction requiring cooling).
- Solvent : Aqueous medium to moderate reactivity.
- Purity : Crude DMAE is purified via distillation or solvent extraction.
Step 2: Salt Formation with Tartaric Acid
DMAE is neutralized with tartaric acid to form the bitartrate salt:
$$
\text{(CH}3\text{)}2\text{NCH}2\text{CH}2\text{OH} + \text{HOOCCH(OH)CH(OH)COOH} \rightarrow \text{[HN(CH}3\text{)}2\text{CH}2\text{CH}2\text{OH]}^+\text{[HOOCCH(OH)CH(OH)COO]}^-
$$
Key Parameters :
- Molar Ratio : 1:1 DMAE to tartaric acid.
- Solvent : Water or ethanol for optimal solubility.
- Crystallization : Slow cooling to 5–10°C yields white crystalline product.
Table 1 : Industrial Synthesis Parameters
| Parameter | Specification |
|---|---|
| Reactants | Dimethylamine, ethylene oxide, tartaric acid |
| Reaction Temperature | 40–60°C (Step 1); 25°C (Step 2) |
| Crystallization Solvent | Water |
| Yield | 85–92% (theoretical) |
| Purity | ≥98% (HPLC) |
Enantioselective Synthesis Using Chiral Tartaric Acid
The bitartrate’s chirality depends on the tartaric acid isomer used. Industrial processes employ either:
- DL-Tartaric Acid : Produces a racemic mixture.
- L-(+)-Tartaric Acid : Yields enantiopure N,N-dimethylethanolamine (2R,3R)-bitartrate.
Critical Considerations :
Industrial-Scale Production Workflow
Process Flowchart (Adapted from Jinan Jiuan Ester Chemical Co.)
- Synthesis : React dimethylamine with ethylene oxide.
- Filtration/Concentration : Remove unreacted reagents via vacuum distillation.
- Crystallization : Combine DMAE with DL- or L-tartaric acid in water.
- Centrifugation : Isolate crystals and wash with cold ethanol.
- Drying : Lyophilize at 25°C under reduced pressure.
- Quality Control :
Analytical Characterization
Physicochemical Properties
Table 2 : Key Properties of Deanol Bitartrate
| Property | Value |
|---|---|
| Molecular Formula | C$$8$$H$${17}$$NO$$_7$$ |
| Molecular Weight | 239.22 g/mol |
| Solubility | Water: 50 g/100 mL; Ethanol: 15 g/100 mL |
| Optical Rotation | $$[α]^{20}_D = +18°$$ (L-(+)-form) |
| Melting Point | 109–113°C |
| Stability | Light-insensitive, non-hygroscopic |
Methodological Variations and Optimization
Challenges and Recommendations
Byproduct Formation
Q & A
Q. What analytical methods are recommended for characterizing Deanol bitartrate’s stability in pharmaceutical formulations?
this compound’s stability can be assessed using differential scanning calorimetry (DSC) to evaluate thermal behavior, ultraviolet (UV) spectroscopy for concentration analysis, infrared (IR) spectroscopy to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. These methods are critical for detecting degradation products and ensuring long-term stability under varying temperatures .
Q. How does this compound influence acetylcholine synthesis, and what experimental models validate this mechanism?
this compound acts as a choline precursor, enhancing acetylcholine production by increasing choline uptake in the brain. In vivo rat models, such as radial arm maze tests, demonstrate improved spatial memory and reduced scopolamine-induced deficits. Acetylcholine levels can be quantified using microdialysis coupled with high-performance liquid chromatography (HPLC) .
Q. What structural characteristics of this compound affect its pharmacokinetics?
The compound’s bitartrate salt formulation improves solubility and bioavailability. Its small molecular weight and tertiary amine group allow blood-brain barrier penetration, which is critical for central nervous system activity. Structural confirmation via NMR and X-ray crystallography ensures correct salt formation, which impacts dissolution rates and metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy as a cholinergic precursor?
Conflicting data, such as Zahniser (1977) questioning its direct role in acetylcholine synthesis, necessitate comparative studies using isotopic labeling (e.g., deuterated choline) and dose-response analyses. Advanced gas chromatography-mass spectrometry (GC-MS) can track metabolic pathways, while transgenic rodent models (e.g., choline transporter knockouts) clarify mechanistic contributions .
Q. What experimental design considerations are critical for assessing this compound’s cognitive effects in preclinical models?
Use double-blind, placebo-controlled studies with standardized cognitive assays (e.g., Morris water maze for memory). Control for variables like age, diet, and genetic background. Include positive controls (e.g., donepezil) and validate outcomes with electrophysiological recordings of hippocampal synaptic plasticity .
Q. How can synthetic protocols for this compound be optimized to ensure high purity and reproducibility?
Employ recrystallization techniques with tartaric acid under controlled pH and temperature. Monitor purity via HPLC with UV detection (λ = 210 nm) and confirm stoichiometry using elemental analysis. Compare protocols with established methods for analogous bitartrate salts (e.g., phenylephrine bitartrate) to refine crystallization conditions .
Q. What methodologies are suitable for analyzing this compound’s impact on gene expression related to cognitive function?
Use RNA sequencing (RNA-seq) or qPCR to assess changes in cholinergic receptor genes (e.g., CHRNA7) and neurotrophic factors (e.g., BDNF) in brain tissues. Combine with chromatin immunoprecipitation (ChIP) to study epigenetic regulation in rodent models exposed to chronic this compound administration .
Methodological Guidelines
- For stability studies : Follow ICH guidelines for accelerated stability testing (40°C/75% RH) and validate degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- In cognitive assays : Standardize behavioral tests across labs to reduce variability. Use automated tracking software (e.g., EthoVision) for objective outcome measures .
- In pharmacokinetic studies : Employ physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability from rodent data, adjusting for species-specific metabolic differences .
Contradictions and Critical Analysis
- Mechanistic ambiguity : While some studies link this compound to acetylcholine elevation, others suggest indirect effects via phospholipid metabolism. Resolve this by combining neurotransmitter assays with lipidomic profiling .
- Dose-dependent effects : Higher doses may induce oxidative stress (e.g., lipofuscin accumulation in retinal cells), necessitating redox balance assays (e.g., glutathione levels) in long-term toxicity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
